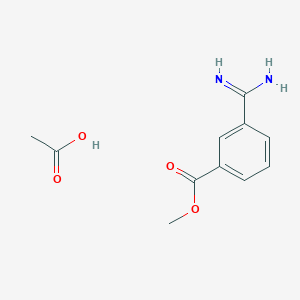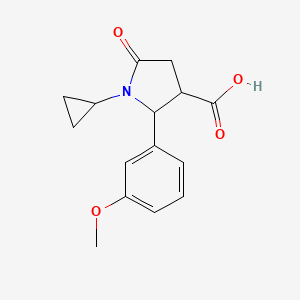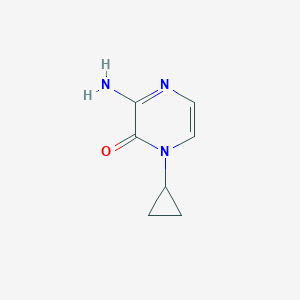
Methyl 3-carbamimidoylbenzoate acetate
Descripción general
Descripción
Methyl 3-carbamimidoylbenzoate acetate is a synthetic organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is used in scientific experiments to synthesize new compounds with potential medicinal properties.
Molecular Structure Analysis
The InChI code for Methyl 3-carbamimidoylbenzoate acetate is1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 3-carbamimidoylbenzoate acetate is a solid at room temperature . It has a molecular weight of 238.24 . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Preservatives
Compounds like methyl paraben, closely related chemically to Methyl 3-carbamimidoylbenzoate acetate, are used as antimicrobial preservatives in foods, drugs, and cosmetics. Their utility stems from their stability, non-volatility, and effectiveness over extended periods, highlighting a potential application area for similar compounds in preserving products against microbial degradation (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Persistence and Toxicity
The environmental fate, behavior, and potential toxicity of parabens, which share functional groups with Methyl 3-carbamimidoylbenzoate acetate, have been extensively reviewed. Despite treatments that relatively well eliminate them from wastewater, their ubiquitous presence in surface water and sediments due to continuous introduction highlights the need for understanding the environmental impact of chemically similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Industrial Applications and Toxicology
Research into ionic liquids, which, like Methyl 3-carbamimidoylbenzoate acetate, contain complex organic ions, discusses the importance of understanding the toxicity and environmental impact of these compounds before large-scale industrial application. The review emphasizes the need for comprehensive toxicity information to predict and control the environmental fate of such compounds, suggesting a similar need for detailed toxicological assessment of Methyl 3-carbamimidoylbenzoate acetate (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Chemotherapeutic Effects
A study on the chemotherapeutic effects of albendazole and mebendazole against certain parasites showcases the potential application of related compounds in medical treatments. While not directly related to Methyl 3-carbamimidoylbenzoate acetate, the research into these compounds’ effects on parasites could inform the therapeutic potential of structurally or functionally similar molecules (McCracken, Lipkowitz, & Dronen, 2004).
Safety And Hazards
Methyl 3-carbamimidoylbenzoate acetate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
acetic acid;methyl 3-carbamimidoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPYWCMRLLPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC=CC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-carbamimidoylbenzoate acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)



![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
